molecular formula C11H10N2O3S B8625405 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole-2-carboxaldehyde CAS No. 155742-57-7

1-[(4-Methylphenyl)sulfonyl]-1H-imidazole-2-carboxaldehyde

Cat. No. B8625405
CAS RN: 155742-57-7
M. Wt: 250.28 g/mol
InChI Key: BLFLXIVNUOHJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenyl)sulfonyl]-1H-imidazole-2-carboxaldehyde is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
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properties

CAS RN

155742-57-7

Product Name

1-[(4-Methylphenyl)sulfonyl]-1H-imidazole-2-carboxaldehyde

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylimidazole-2-carbaldehyde

InChI

InChI=1S/C11H10N2O3S/c1-9-2-4-10(5-3-9)17(15,16)13-7-6-12-11(13)8-14/h2-8H,1H3

InChI Key

BLFLXIVNUOHJEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-imidazolecarboxaldehyde (1.01 g, 10.51 mmol) in CH2Cl2 (25 mL) was added Et3N (2.9 mL, 21.02 mmol) and tosyl chloride (3.01 g, 15.77 mmol) and the reaction mixture was heated to reflux overnight. Then the mixture was cooled and washed with saturated NH4Cl (4×30 mL). The organic layer was dried (MgSO4), filtered, and concentrated to afford a dark brown oil. Purification by flash column chromatography on silica gel using 2% MeOH/CH2Cl2 afforded 1-(toluene-4-sulfonyl)-1H-imidazole-2-carbaldehyde as a yellow oil (1.53 g, 58%). 1H NMR (CDCl3) δ 2.45 (s, 3H), 7.31 (s, 1H), 7.49 (d, 2H, J=6.0 Hz), 7.83 (s, 1H), 8.00 (d, 2H, J=7.5 hz), 9.78 (s, 1H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
3.01 g
Type
reactant
Reaction Step Two

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